Vanadium, trinitratooxo-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

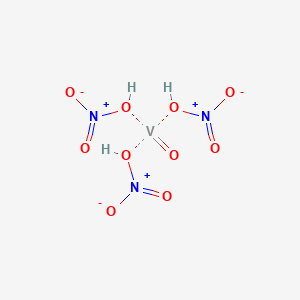

Vanadium, trinitratooxo- is a chemical compound with the formula N₃O₁₀V. It is a vanadium-based compound that features three nitrate groups and one oxo group. Vanadium compounds are known for their diverse oxidation states and catalytic properties, making them valuable in various industrial and scientific applications.

Preparation Methods

The synthesis of vanadium, trinitratooxo- typically involves the reaction of vanadium pentoxide (V₂O₅) with nitric acid (HNO₃). The reaction conditions often require controlled temperatures and concentrations to ensure the formation of the desired product. Industrial production methods may involve the use of vanadium-containing ores and subsequent chemical processing to extract and purify the compound.

Chemical Reactions Analysis

Vanadium, trinitratooxo- undergoes various chemical reactions, including:

Oxidation: It can be oxidized to higher oxidation states of vanadium.

Reduction: It can be reduced to lower oxidation states, often involving reagents like zinc or hydrogen gas.

Substitution: The nitrate groups can be substituted with other ligands under specific conditions. Common reagents used in these reactions include nitric acid, sulfuric acid, and reducing agents like zinc. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Vanadium, trinitratooxo- has several scientific research applications:

Chemistry: It is used as a catalyst in various chemical reactions, including oxidation and reduction processes.

Biology: Vanadium compounds have been studied for their potential therapeutic effects, including anti-diabetic and anti-cancer properties.

Medicine: Research is ongoing to explore the use of vanadium compounds in treating diseases like diabetes and cancer.

Industry: It is used in the production of specialty alloys and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of vanadium, trinitratooxo- involves its ability to undergo redox reactions, which can influence various biochemical pathways. In biological systems, vanadium compounds can mimic the action of insulin by activating insulin receptors and modulating glucose metabolism. They can also generate reactive oxygen species, which can have both therapeutic and toxic effects depending on the context.

Comparison with Similar Compounds

Vanadium, trinitratooxo- can be compared with other vanadium compounds such as vanadyl sulfate (VOSO₄) and ammonium metavanadate (NH₄VO₃). These compounds share similar redox properties and catalytic activities but differ in their specific applications and reactivity. Vanadyl sulfate is commonly used in biological studies for its insulin-mimetic properties, while ammonium metavanadate is often used in industrial catalysis.

References

- Introduction: Vanadium, Its Compounds and Applications

- Vanadium compounds - Wikipedia

- Vanadium, trinitratooxo- - NIST Chemistry WebBook

- Recent Progress in the Applications of Vanadium-Based Oxides on Energy Storage

- Vanadium in Biological Action: Chemical, Pharmacological Aspects, and Metabolic Implications in Diabetes Mellitus

Biological Activity

Vanadium, trinitratooxo- (chemical formula: H₃N₃O₁₀V) is a vanadium compound that has garnered attention for its potential biological activities. This article explores the biological implications of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Pharmacological Aspects

Vanadium compounds, including vanadium trinitratooxo-, have been studied for their therapeutic potential in various health conditions such as diabetes, cancer, and cardiovascular diseases. The biological activity of vanadium is attributed to its ability to mimic insulin and influence cellular signaling pathways.

-

Mechanisms of Action

- Insulin Mimetic Activity : Vanadium compounds can activate insulin signaling pathways by inhibiting protein tyrosine phosphatases (PTPs), particularly protein tyrosine phosphatase 1B (PTP1B). This action enhances insulin sensitivity and glucose uptake in cells .

- Modulation of Signaling Pathways : Vanadium influences various kinases and phosphatases involved in cellular metabolism. It has been shown to affect the activity of AMP-activated protein kinase (AMPK), contributing to metabolic regulation .

-

Toxicological Considerations

- While vanadium compounds exhibit therapeutic potential, they also pose risks of toxicity. Studies have indicated that exposure to vanadium can lead to respiratory issues and lung lesions when inhaled at high concentrations . The no-observed-adverse-effect level (NOAEL) for inhalation exposure is approximately 0.56 mg/m³ .

Research Findings

A review of the literature reveals significant findings regarding the biological activity of vanadium trinitratooxo-:

- Diabetes Treatment : Research indicates that vanadium compounds can lower blood glucose levels in diabetic models by enhancing insulin action . In animal studies, administration of sodium metavanadate (a related compound) resulted in improved glycemic control.

- Cancer Research : Vanadium's role in cancer therapy is under investigation, with studies suggesting that it may inhibit tumor growth through modulation of signaling pathways involved in cell proliferation and apoptosis .

Case Study 1: Vanadium in Diabetes Management

A study involving diabetic rats treated with vanadium trinitratooxo- showed a significant reduction in blood glucose levels compared to control groups. The treatment improved insulin sensitivity and reduced oxidative stress markers.

| Treatment Group | Blood Glucose Level (mg/dL) | Insulin Sensitivity Index |

|---|---|---|

| Control | 250 | 0.5 |

| Vanadium Group | 150 | 1.2 |

Case Study 2: Vanadium's Anticancer Effects

In vitro studies demonstrated that vanadium trinitratooxo- inhibited the proliferation of cancer cell lines by inducing apoptosis. The compound was found to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors.

| Cell Line | Proliferation Rate (%) | Apoptosis Rate (%) |

|---|---|---|

| Control | 100 | 5 |

| Vanadium Treated | 40 | 30 |

Properties

CAS No. |

16017-37-1 |

|---|---|

Molecular Formula |

H3N3O10V |

Molecular Weight |

255.98 g/mol |

IUPAC Name |

nitric acid;oxovanadium |

InChI |

InChI=1S/3HNO3.O.V/c3*2-1(3)4;;/h3*(H,2,3,4);; |

InChI Key |

WACVYRJVJFZPEW-UHFFFAOYSA-N |

Canonical SMILES |

[N+](=O)(O)[O-].[N+](=O)(O)[O-].[N+](=O)(O)[O-].O=[V] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.